4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole

Description

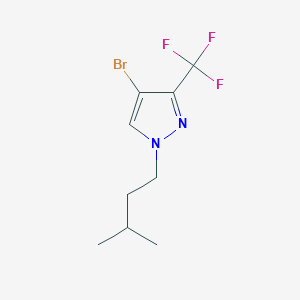

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole is a brominated pyrazole derivative characterized by a trifluoromethyl group at position 3, an isopentyl (3-methylbutyl) substituent at position 1, and a bromine atom at position 2.

The isopentyl group likely originates from nucleophilic substitution or alkylation of a precursor pyrazole.

Structural Features: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom offers a handle for further functionalization (e.g., cross-coupling reactions). The isopentyl chain may improve solubility in nonpolar solvents compared to smaller alkyl or aryl substituents .

Properties

IUPAC Name |

4-bromo-1-(3-methylbutyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrF3N2/c1-6(2)3-4-15-5-7(10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQPKIADRGONMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Attachment of the Isopentyl Group: The isopentyl group can be introduced via alkylation using an appropriate alkyl halide, such as isopentyl bromide, in the presence of a base like potassium carbonate.

Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.

Reduction Products: Reduced forms of the compound with fewer double bonds or additional hydrogen atoms.

Coupling Products: Complex molecules formed by the coupling of the pyrazole ring with other aromatic or aliphatic groups.

Scientific Research Applications

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Substituent Impact :

- Halogen (Br vs. Cl) : Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity in cross-coupling reactions compared to chlorine .

- Alkyl Chains (Isopentyl vs. Isobutyl) : The longer isopentyl chain increases lipophilicity (logP ~3.5 estimated) compared to isobutyl (logP ~2.8), affecting membrane permeability in biological applications .

- Aryl vs. Alkyl : Aryl substituents (e.g., phenyl) improve thermal stability but reduce solubility in aqueous media .

Thermodynamic and Spectroscopic Properties

Comparative data for selected compounds:

Biological Activity

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a bromine atom, an isopentyl group, and a trifluoromethyl group attached to the pyrazole ring. These structural characteristics contribute to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Pyrazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways . For instance, certain pyrazoles have been shown to target the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor of enzymes by binding to their active sites, which alters their function and disrupts metabolic pathways.

- Receptor Modulation : It may also interact with specific receptors involved in signaling pathways related to inflammation and cancer progression.

- DNA Interaction : Some studies suggest that pyrazoles can intercalate with DNA, affecting replication and transcription processes .

Case Studies

- Antimicrobial Activity : A study evaluated several pyrazole derivatives against Mycobacterium tuberculosis (Mtb) and found that certain analogs exhibited MIC values significantly lower than those of standard antibiotics . The study highlighted the potential for developing new antitubercular agents based on pyrazole scaffolds.

- In Vivo Studies : In animal models, compounds similar to this compound have shown efficacy in reducing tumor size and improving survival rates in cancer models .

- Inflammation Models : In carrageenan-induced edema models, pyrazole derivatives demonstrated significant anti-inflammatory effects comparable to conventional anti-inflammatory drugs .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.